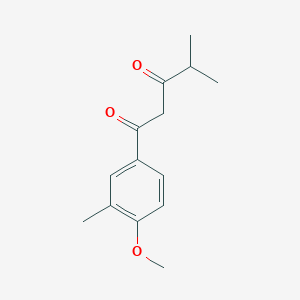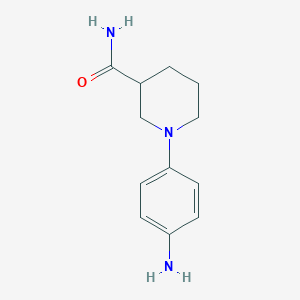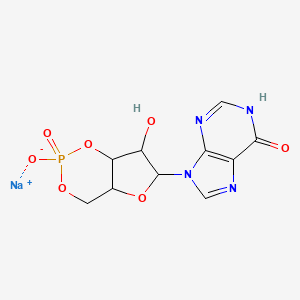
Inosine-3',5'-cyclic-monophosphate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-3’,5’-cyclic-monophosphate sodium is a cyclic nucleotide that plays a crucial role in various biochemical processes. It is a derivative of inosine monophosphate and is often used in scientific research to study the specificity and activity of cyclic purines. The compound is known for its involvement in signal transduction pathways and its potential as a second messenger in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of inosine-3’,5’-cyclic-monophosphate sodium typically involves the cyclization of inosine monophosphate. This process can be achieved through chemical or enzymatic methods. The chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic structure .
Industrial Production Methods: Industrial production of inosine-3’,5’-cyclic-monophosphate sodium may involve large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through various chromatographic techniques and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Inosine-3’,5’-cyclic-monophosphate sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the cyclic structure, leading to the formation of inosine derivatives.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different cyclic nucleotides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various inosine derivatives and modified cyclic nucleotides that can be used for further biochemical studies .
Wissenschaftliche Forschungsanwendungen
Inosine-3’,5’-cyclic-monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used to study the specificity and activity of cyclic purines.
Biology: Investigated for its role as a second messenger in signal transduction pathways.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases and other medical conditions.
Wirkmechanismus
The mechanism of action of inosine-3’,5’-cyclic-monophosphate sodium involves its role as a second messenger in cellular processes. It is synthesized by soluble guanylyl cyclase in response to specific stimuli such as hypoxia. The compound then activates various molecular targets, including Rho kinase, which plays a role in vascular contraction. This pathway is crucial for understanding the physiological effects of inosine-3’,5’-cyclic-monophosphate sodium in different tissues .
Vergleich Mit ähnlichen Verbindungen
Inosine-3’,5’-cyclic-monophosphate sodium can be compared with other cyclic nucleotides such as:
Adenosine-3’,5’-cyclic monophosphate sodium: Known for its role in activating protein kinase A and regulating various cellular reactions.
Guanosine-3’,5’-cyclic monophosphate sodium: Involved in vasodilation and inhibition of platelet aggregation.
Cytidine-3’,5’-cyclic monophosphate sodium: Studied for its role in different cellular processes.
The uniqueness of inosine-3’,5’-cyclic-monophosphate sodium lies in its specific activation of Rho kinase and its potential role as a second messenger in the vascular wall .
Eigenschaften
Molekularformel |
C10H10N4NaO7P |
|---|---|
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
sodium;9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1 |
InChI-Schlüssel |
NXWQZRSAJCXYBP-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
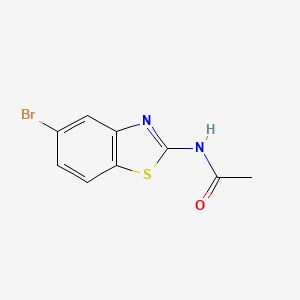
![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)

![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
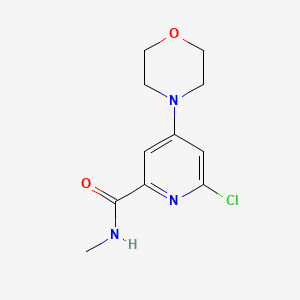
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
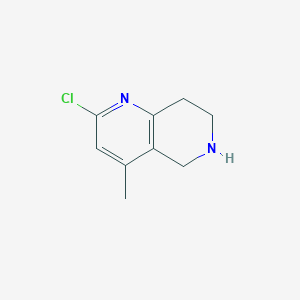
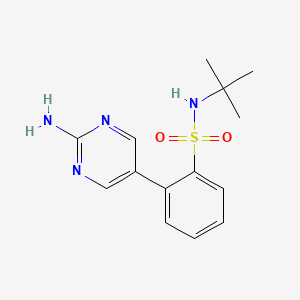
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
